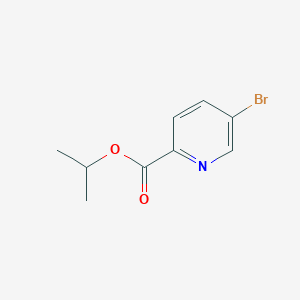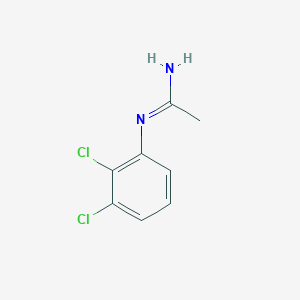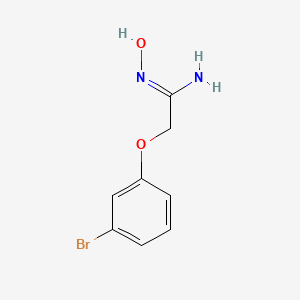
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole forms the core of various herbicides and drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The reaction is typically catalyzed by substances like vitamin B1 .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, 1,3-dipolar cycloadditions, and substitution condensation of chalcone and azo compounds .Physical And Chemical Properties Analysis
Pyrazole derivatives are generally solid at room temperature, and their physical and chemical properties can vary widely depending on the specific compound .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Compounds
The compound can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This process involves cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from the compound, show different fluorescence colors in different solvents . This property can be utilized in the development of photoluminescent and photorefractive materials .
Metal Ion Detection
Compound 5i, a derivative of 1,3,5-trisubstituted-1H-pyrazole, can be used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Antiproliferative Activities
Some 5-phenyl-1H-pyrazole-3-amines and their urea derivatives, which can be synthesized from the compound, have shown potent antiproliferative activities against human melanoma cells .
Antidepressant Properties
Pyrazoline derivatives, which can be synthesized from the compound, have been used in certain antidepressants .
Anti-inflammatory Properties
Pyrazoline derivatives also have good activities in anti-inflammatory treatments .
Antibacterial Properties
Pyrazoline derivatives have shown good activities in antibacterial treatments .
Anticancer Properties
Pyrazoline derivatives have shown good activities in anticancer treatments .
Mecanismo De Acción
The mechanism of action of pyrazole derivatives in biological systems is diverse and depends on the specific compound. Some pyrazole derivatives have been used in medicine for their antidepressant, antihypertensive, anti-arrhythmic, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)-3-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-4-13-12(9-18)14(15)17(16-13)10-5-7-11(19-2)8-6-10/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHHYXYIIRKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



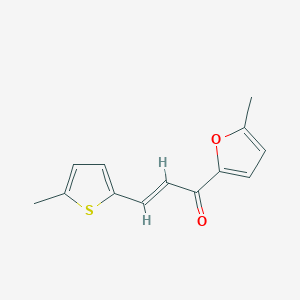
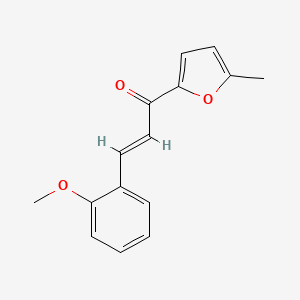


![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
